2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester
CAS No.: 1858250-03-9
Cat. No.: VC2975185
Molecular Formula: C15H13F3O4
Molecular Weight: 314.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858250-03-9 |
|---|---|
| Molecular Formula | C15H13F3O4 |
| Molecular Weight | 314.26 g/mol |
| IUPAC Name | ethyl 2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxylate |
| Standard InChI | InChI=1S/C15H13F3O4/c1-3-20-14(19)12-8-13(21-9(12)2)10-4-6-11(7-5-10)22-15(16,17)18/h4-8H,3H2,1-2H3 |
| Standard InChI Key | VYYYTJMKUZZWEE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C |
| Canonical SMILES | CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C |
Introduction
Chemical Identity and Structural Characteristics
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester is an organic compound characterized by its specific arrangement of functional groups. It consists of a furan ring with a methyl group at position 2, a trifluoromethoxy-substituted phenyl group at position 5, and an ethyl ester group attached to position 3 of the furan ring. The compound's chemical composition and identification parameters are detailed in Table 1.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1858250-03-9 |
| Molecular Formula | C₁₅H₁₃F₃O₄ |
| Molecular Weight | 314.26 g/mol |
| IUPAC Name | ethyl 2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxylate |
| PubChem CID | 121237672 |
The compound possesses several chemical identifiers that facilitate its recognition in chemical databases and literature, as shown in Table 2.
Table 2: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C15H13F3O4/c1-3-20-14(19)12-8-13(21-9(12)2)10-4-6-11(7-5-10)22-15(16,17)18/h4-8H,3H2,1-2H3 |
| InChIKey | VYYYTJMKUZZWEE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C |
This compound is also known by several synonyms in the scientific literature, including 3-Furancarboxylic acid, 2-methyl-5-[4-(trifluoromethoxy)phenyl]-, ethyl ester and Ethyl 2-methyl-5-[4-(trifluoromethoxy)phenyl]-3-furancarboxylate .
Physical and Chemical Properties
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester exhibits distinctive physical and chemical properties that influence its behavior in various chemical environments and biological systems. The compound's structure contributes significantly to its chemical reactivity and solubility characteristics.
The presence of the furan ring confers aromatic character to the molecule, potentially allowing for various electrophilic substitution reactions . The trifluoromethoxy group attached to the phenyl ring enhances the compound's lipophilicity, which may influence its membrane permeability in biological systems. Additionally, the ethyl ester group provides a site for potential hydrolysis reactions.
The compound exhibits moderate solubility in organic solvents due to its polar functional groups, making it suitable for various chemical reactions and formulations . The specific physical properties of the compound are summarized in Table 3, based on the available data.
Table 3: Physical and Chemical Properties
| Parameter | Value |
|---|---|
| Reference Number | 54-PC301057 |
| Package Size | 1g |
| Price | 490.00 € |
| Estimated Delivery | April 29, 2025 |
| Purity | Not specified, but typically >95% for research chemicals |
The compound is primarily marketed for research use, particularly in medicinal chemistry and pharmaceutical development . Safety Data Sheets (SDS) are available from suppliers, containing information about the compound's hazard classification, handling precautions, and emergency procedures.
Comparison with Related Compounds
2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester belongs to a family of compounds featuring substituted furan rings with various functional groups. Table 5 presents a comparison with structurally related compounds.
Table 5: Comparison with Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid ethyl ester | 1858250-03-9 | C₁₅H₁₃F₃O₄ | 314.26 g/mol | Reference compound |
| 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid ethyl ester | 1011532-19-6 | C₁₅H₁₃F₃O₃ | 298.26 g/mol | Contains trifluoromethyl instead of trifluoromethoxy group |
| 2-Methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboxamide | 1858241-89-0 | C₁₃H₁₀F₃NO₂ | 269.22 g/mol | Contains carboxamide instead of ethyl ester group |
| 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid ethyl ester | 1631030-76-6 | C₁₅H₁₄F₃NO₂ | 297.27 g/mol | Contains pyrrole ring instead of furan ring |
The structural differences between these compounds result in variations in their physical properties, chemical reactivity, and potentially their biological activities. For instance, the replacement of the trifluoromethoxy group with a trifluoromethyl group reduces the molecular weight by approximately 16 g/mol and may alter the compound's lipophilicity and binding characteristics .
Similarly, the substitution of the ethyl ester with a carboxamide group changes the hydrogen bonding potential of the molecule, potentially affecting its solubility and interaction with biological targets . The replacement of the furan ring with a pyrrole ring introduces a nitrogen atom, which may significantly alter the compound's electronic properties and reactivity .
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